molecular formula C29H34FN5O8S B1617348 (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate CAS No. 191470-04-9

(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate

Cat. No.: B1617348
CAS No.: 191470-04-9
M. Wt: 631.7 g/mol
InChI Key: QYNCYCBEKLWRJN-JRHRPUMJSA-N
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Description

The compound "(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate" is a hybrid molecule combining structural elements of cephalosporins (β-lactam antibiotics) and fluoroquinolones (synthetic antibiotics targeting DNA gyrase). Its core consists of:

  • Cephalosporin moiety: A bicyclo[4.2.0]oct-2-en-7-yl ring system with an acetyloxymethyl substituent at position 3 and a carboxylate group at position 2. This scaffold is characteristic of third-generation cephalosporins like ceftazidime, which exhibit broad-spectrum activity against Gram-negative bacteria .
  • Fluoroquinolone moiety: A 1-cyclopropyl-6-fluoro-7-piperazinyl-4-oxo-quinoline-3-carboxylate group, resembling later-generation quinolones (e.g., ciprofloxacin derivatives) with enhanced Gram-negative and antipseudomonal activity .

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3.C10H12N2O5S/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h9-12H,2-8H2,1H3,(H,25,26);6,9H,2-3,11H2,1H3,(H,15,16)/t;6-,9-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNCYCBEKLWRJN-JRHRPUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172669
Record name (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191470-04-9
Record name (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191470049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the acetyloxy group and the quinoline moiety are particularly noteworthy for their roles in enhancing antimicrobial properties.

Structural Formula

C20H25N3O5S\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{5}\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70
Caulobacter crescentus10–30

These values suggest that the compound could serve as a lead in developing new antibiotics, especially in the context of rising antibiotic resistance.

The antimicrobial action is believed to be mediated through the inhibition of bacterial DNA synthesis. The compound may disrupt the function of essential enzymes involved in DNA replication and repair, leading to cell death. This mechanism is similar to that of other quinoline derivatives which have been extensively studied for their antibacterial effects .

Case Studies

  • Study on Antibacterial Efficacy
    • A study published in MDPI evaluated the antibacterial activity of similar compounds and found that derivatives with acetyloxy groups exhibited enhanced efficacy against resistant strains of bacteria. The study highlighted the importance of structural modifications in improving bioactivity .
  • In Vivo Studies
    • In vivo studies demonstrated that this compound could significantly reduce bacterial load in infected animal models, indicating its potential for therapeutic use. The results showed a marked decrease in infection rates when administered at appropriate dosages .
  • Synergistic Effects
    • Research has also explored the synergistic effects of this compound when combined with other antibiotics, revealing enhanced efficacy against multi-drug resistant strains. This combination therapy approach could be pivotal in clinical settings where resistance is prevalent .

Safety and Toxicology

Safety assessments reveal that while the compound shows significant antibacterial activity, it also necessitates careful evaluation regarding toxicity. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are required to fully understand its pharmacokinetics and potential side effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to this molecule exhibit significant antimicrobial properties. The bicyclic thiazole and quinoline components are known to enhance the activity against various pathogens, including resistant strains of bacteria.

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarity to known antibiotics.
  • Case Studies :
    • A study demonstrated that derivatives of similar structures showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed as a novel antibiotic .

Cancer Research

The quinoline moiety has been associated with anticancer activity. Compounds that incorporate this structure have been studied for their ability to induce apoptosis in cancer cells.

  • Research Findings : In vitro studies have shown that certain derivatives can inhibit tumor growth by triggering cell cycle arrest and apoptosis .
  • Potential Pathways : The mechanism may involve the modulation of signaling pathways like PI3K/Akt and MAPK, which are critical in cancer cell proliferation .

Neuropharmacology

The piperazine ring present in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine have been explored for their effects on neurotransmitter systems.

  • Applications : Investigations into its effects on serotonin and dopamine receptors could lead to the development of new treatments for psychiatric disorders.
  • Preliminary Results : Early studies indicate that related compounds exhibit anxiolytic and antidepressant-like effects in animal models .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors.

Synthetic Pathway Overview

  • Starting Materials : Commonly used precursors include substituted quinolines and thiazoles.
  • Reagents : Reagents such as acetic anhydride for acetyloxy groups and various coupling agents for amine functionalities are utilized.
  • Yield and Purity : Optimization of reaction conditions can lead to high yields (>70%) with good purity levels as assessed by HPLC .

Derivative Studies

Exploring derivatives can enhance biological activity or alter pharmacokinetic properties:

Derivative TypePotential Activity
Fluorinated VariantsImproved potency against resistant bacteria
Piperazine ModificationsEnhanced CNS penetration

Comparison with Similar Compounds

Cephalosporin Analogues

The cephalosporin component shares structural homology with:

  • Ceftazidime: A third-generation cephalosporin with a 2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene core. Key differences include: Substituent at position 3: Ceftazidime has a pyridinium group, while the target compound features an acetyloxymethyl group. The acetyloxymethyl group may enhance stability against β-lactamases or alter pharmacokinetics (e.g., prodrug activation) . Side chain at position 7: Ceftazidime has a (2-aminothiazol-4-yl)-(methoxyimino)acetamido group, whereas the target compound’s side chain is unspecified in the evidence.
  • SQ 14,359: A 7-methoxy cephalosporin with a thienylureidoacetyl side chain, noted for activity against β-lactamase-producing organisms . The target compound lacks the methoxy group but retains the 8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene core critical for β-lactam binding.

Table 1: Structural Comparison of Cephalosporin Analogues

Feature Target Compound Ceftazidime SQ 14,359
Core structure Bicyclo[4.2.0]oct-2-en-7-yl Bicyclo[4.2.0]oct-2-en-7-yl Bicyclo[4.2.0]oct-2-en-7-yl
Position 3 substituent Acetyloxymethyl Pyridinium Methyltetrazolylthio-methyl
Position 7 side chain Unspecified (2-Aminothiazol-4-yl)-(methoxyimino)acetamido Thienylureidoacetyl
Key activity Inferred broad-spectrum Gram-negative, antipseudomonal β-lactamase resistance
Fluoroquinolone Analogues

The quinolone moiety resembles:

  • Ciprofloxacin derivatives: The 1-cyclopropyl-6-fluoro-7-piperazinyl group is a hallmark of advanced quinolones, improving DNA gyrase binding and Gram-negative penetration . The 4-ethyl-1-ethyl-piperazinyl substituent in the target compound may further enhance pharmacokinetics (e.g., solubility, half-life).
  • ZD7288 : A pyrimidinium ion channel blocker with a bicyclo[4.2.0]octa-trienyl group, highlighting the pharmacological versatility of bicyclic systems .

Table 2: Structural Comparison of Quinolone Analogues

Feature Target Compound Ciprofloxacin Derivatives ZD7288
Core structure 4-Oxo-quinoline-3-carboxylate 4-Oxo-quinoline-3-carboxylate Bicyclo[4.2.0]octa-trienyl
Position 1 substituent Cyclopropyl Cyclopropyl Dimethoxybicyclo group
Position 7 substituent 4-Ethyl-1-ethyl-piperazinyl Piperazinyl Methylamino pyrimidinium
Mechanism DNA gyrase inhibition (inferred) DNA gyrase inhibition Ion channel blockade
Hybrid Antibiotics: Unique Considerations
  • Synthesis Challenges : The hybrid structure likely requires multi-step conjugation, as seen in cephalosporin nucleus preparation (e.g., 7-NACABH synthesis via hydroboron reduction and activation ).
  • Stability and Impurities: Cephalosporins are prone to dimer/trimer formation under stress conditions , while quinolones may degrade via piperazinyl oxidation. Pharmacopeial tests (e.g., crystallinity, dimethylaniline limits ) would be critical for quality control.
  • Crystallographic Analysis : Tools like SHELX and ORTEP-3 are essential for resolving the bicyclo[4.2.0] ring puckering and confirming stereochemistry .

Preparation Methods

Synthesis of the Beta-Lactam Core Intermediate

  • The beta-lactam bicyclic core, specifically 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , is a known intermediate closely related to 7-aminocephalosporanic acid (7-ACA) derivatives.

  • Preparation typically involves:

    • Isolation or semi-synthesis from natural cephalosporin sources,
    • Protection of the 3-hydroxymethyl group by acetylation to form the acetyloxy methyl substituent,
    • Maintenance of the carboxylic acid and ketone functionalities through controlled oxidation steps.
  • The molecular weight of this intermediate is approximately 272.28 g/mol.

Functionalization with Quinolone Moiety

  • The quinolone portion, 1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate , is prepared separately via established fluoroquinolone synthetic routes involving:

    • Construction of the quinoline ring system,
    • Introduction of fluorine at position 6,
    • Piperazinyl substitution at position 7,
    • Cyclopropylation at position 1,
    • Carboxylation at position 3.
  • This moiety is typically synthesized through multi-step organic synthesis involving aromatic substitution, cyclization, and functional group interconversions.

Detailed Research Findings and Data Tables

Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 Cephalosporin nucleus (7-ACA) Acetylation agents (Ac2O or AcCl), base Formation of 3-(Acetyloxy)methyl protecting group; preserves carboxyl and ketone groups
2 Quinolone intermediate Fluorination reagents, piperazine alkylation Introduction of 6-fluoro and 7-piperazinyl substituents; cyclopropylation at N-1
3 Beta-lactam intermediate + Quinolone carboxylate Coupling agents (e.g., carbodiimides, chloromethyl carbonate derivatives), mild base Formation of ammonium salt linkage; optimized to avoid beta-lactam ring opening

Notes on Reaction Optimization and Stability

  • The acetylation step protects the hydroxymethyl group, enhancing stability during subsequent reactions.

  • The beta-lactam ring is highly sensitive to hydrolysis; hence, reaction conditions are kept anhydrous and at controlled temperatures.

  • Use of chloromethyl carbonate derivatives as coupling reagents allows selective modification without affecting other functional groups.

  • The final compound is isolated as an ammonium salt , improving solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for integrating the β-lactam and quinolone moieties in this hybrid compound?

  • Methodological Answer : The synthesis likely involves coupling the β-lactam (cephalosporin-like) core with the quinolone moiety via a carboxylate linkage. For the quinolone segment, methods such as nucleophilic substitution at the 7-position with a piperazinyl group (common in fluoroquinolones) can be adapted from protocols for ciprofloxacin derivatives . The bicyclic β-lactam may require protection of reactive groups (e.g., the acetyloxy methyl group) during coupling to prevent side reactions. Cyclopropane introduction at the 1-position of the quinolone can follow established procedures for cyclopropyl-substituted antibiotics .

Q. Which spectroscopic methods are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm functional groups (e.g., carbonyl peaks at ~1700–1750 cm⁻¹ for lactam/quinolone oxo groups and carboxylic acid) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry (e.g., cyclopropane protons at δ ~1.0–2.0 ppm) and verify substituent positions .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the hybrid structure .

Q. What in vitro antimicrobial assays are appropriate for preliminary evaluation of this compound?

  • Methodological Answer :

  • Broth Microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin for comparison .
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic activity at 2× and 4× MIC over 24 hours .

Advanced Research Questions

Q. How can researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, protein binding, and tissue distribution to identify bioavailability limitations. Use LC-MS/MS for quantification .
  • Metabolite Identification : Screen for hydrolytic degradation (e.g., β-lactam ring opening) or piperazinyl metabolism using liver microsomes .
  • Cytotoxicity Assays : Evaluate off-target effects on mammalian cells (e.g., HEK293) to rule out toxicity masking efficacy .

Q. What methodologies are recommended for studying the stability of the β-lactam ring under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to buffers at pH 2 (simulating gastric fluid) and pH 7.4 (physiological pH) at 37°C. Monitor degradation via HPLC with UV detection at 260–280 nm (quinolone absorption) .
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to model shelf-life. Use Arrhenius plots for accelerated stability testing .

Q. How can molecular docking studies be utilized to predict the interaction between this compound and bacterial targets?

  • Methodological Answer :

  • Target Selection : Dock against DNA gyrase (quinolone target) and penicillin-binding proteins (β-lactam targets) using crystal structures (PDB: 1KZN for gyrase).
  • Software Workflow : Perform rigid-receptor docking with AutoDock Vina, followed by molecular dynamics simulations (AMBER) to assess binding stability. Validate with mutagenesis data on key residues (e.g., Ser84 in gyrase) .

Q. What strategies can mitigate the oxidative degradation of the quinolone moiety during storage?

  • Methodological Answer :

  • Excipient Screening : Test antioxidants (e.g., ascorbic acid) in lyophilized formulations using DSC/TGA to assess compatibility .
  • Packaging Optimization : Use amber glass vials with nitrogen purging to reduce photo-oxidation and oxygen exposure .

Data Contradiction Analysis

Q. How to resolve discrepancies in MIC values across different bacterial strains?

  • Methodological Answer :

  • Mechanistic Studies : Use efflux pump inhibitors (e.g., PAβN) to determine if resistance is due to overexpression of efflux systems .
  • Genomic Sequencing : Identify mutations in gyrase (e.g., gyrA Ser83Leu) or porin proteins in resistant strains via PCR and Sanger sequencing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate
Reactant of Route 2
Reactant of Route 2
(3-((Acetyloxy)methyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-en-7-yl)ammonium,1-cyclopropyl-7-(4-ethyl-1-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate

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